18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
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Overview
Description
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid derivative. It is a stable isotope and is primarily used for the preparation of liposomes. The compound has a molecular formula of C52H98N2O9P and a molecular weight of 926.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18:1 Tempo PC involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphocholine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of 18:1 Tempo PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
18:1 Tempo PC undergoes various chemical reactions, including:
Oxidation: The TEMPO moiety can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phosphocholine group can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TEMPO moiety can lead to the formation of oxoammonium salts .
Scientific Research Applications
18:1 Tempo PC has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes for drug delivery systems.
Biology: Employed in studies involving cell membranes and lipid bilayers.
Medicine: Utilized in the development of targeted drug delivery systems.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
The mechanism of action of 18:1 Tempo PC involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The TEMPO moiety acts as a spin label, allowing for the study of membrane dynamics and interactions. The compound targets cell membranes and can modulate various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposome preparation.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar in structure but with an ethanolamine head group.
1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS): Contains a serine head group.
Uniqueness
18:1 Tempo PC is unique due to the presence of the TEMPO moiety, which provides additional functionalities such as spin labeling and redox activity. This makes it particularly useful in studies involving membrane dynamics and oxidative stress .
Properties
Molecular Formula |
C52H98N2O9P |
---|---|
Molecular Weight |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
InChI Key |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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